Tert-butyl (2-phenylpent-4-en-2-yl)carbamate
Description
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is an organic compound with the molecular formula C16H23NO2. It is a carbamate derivative, which is commonly used in organic synthesis as a protecting group for amines. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pent-4-en-2-yl moiety.
Properties
IUPAC Name |
tert-butyl N-(2-phenylpent-4-en-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-6-12-16(5,13-10-8-7-9-11-13)17-14(18)19-15(2,3)4/h6-11H,1,12H2,2-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHBWYZRTPCWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). This method offers high yields and short reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The tert-butyl group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or heat.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-phenylpent-4-en-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it a valuable tool in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (substituted benzamido)phenylcarbamate: These compounds have similar structures but different substituents on the benzamido group, which can affect their chemical properties and applications.
N-Boc-protected amines: These compounds also use the tert-butyl carbamate group as a protecting group for amines.
Uniqueness
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is unique due to its specific structure, which combines a phenyl group and a pent-4-en-2-yl moiety. This combination provides distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and drug development.
Biological Activity
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its carbamate functional group, which is known for influencing the biological activity of compounds. The presence of a phenyl group and a pentene chain contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that carbamate derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Inhibition of Acetylcholinesterase
In vitro studies have demonstrated that this compound exhibits moderate inhibition of AChE. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against amyloid beta-induced toxicity in astrocytes. Results indicated that the compound significantly improved cell viability in the presence of Aβ 1-42, suggesting protective effects against neurodegeneration .
- In Vivo Efficacy : In animal models, this compound was tested for its ability to inhibit cognitive decline associated with Alzheimer’s disease. While in vitro results were promising, in vivo studies showed limited efficacy compared to established treatments like galantamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
